molecular formula C13H21N3 B8634010 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline

4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline

Cat. No.: B8634010
M. Wt: 219.33 g/mol
InChI Key: ZYCBZVXAZKJTCK-UHFFFAOYSA-N
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Description

4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 4-aminobenzylamine with 2-(pyrrolidin-1-yl)ethylamine under appropriate conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into binding sites of certain proteins, potentially modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline is unique due to its specific structure, which allows for versatile interactions with biological targets. Its combination of a pyrrolidine ring and an amino group makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline

InChI

InChI=1S/C13H21N3/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16/h3-6,15H,1-2,7-11,14H2

InChI Key

ZYCBZVXAZKJTCK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The (4-Nitro-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine (0.503 g, 2.02 mmol) was dissolved in EtOH (10 mL) under Ar(g), and hydrazine hydrate (0.439 mL, 14.14 mmol) was added. Subsequently, excess RaNi was added in dropwise until the solution stopped bubbling. The suspension was then allowed to stir for an additional 45 minutes at 65° C. The suspension was cooled to r.t. and then filtered over celite. The celite was washed with MeOH and the combined organic solutions were then concentrated in vacuo affording a pure 4-[(2-Pyrrolidin-1-yl-ethylamino)-methyl]-phenylamine as a light purple oil (0.331 g, 1.52 mmol, 75% yield).
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